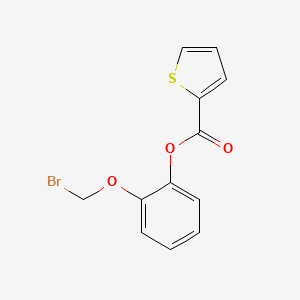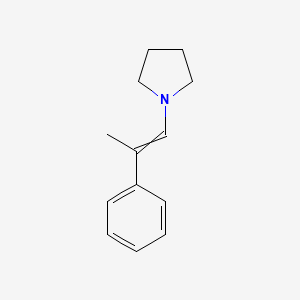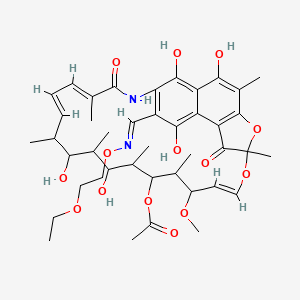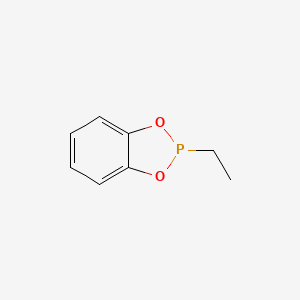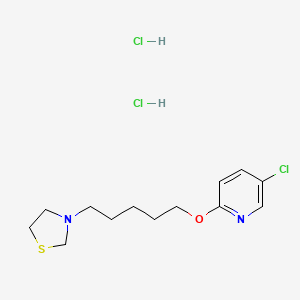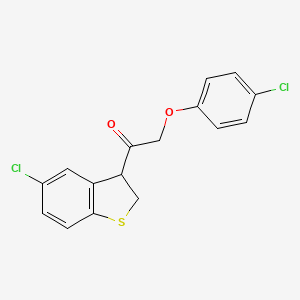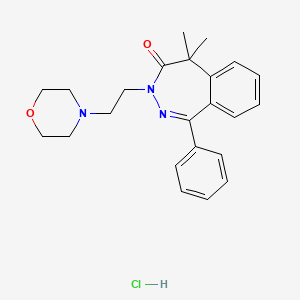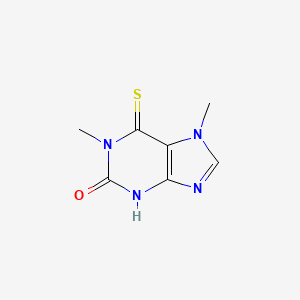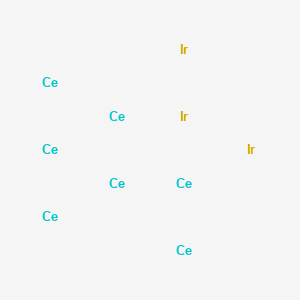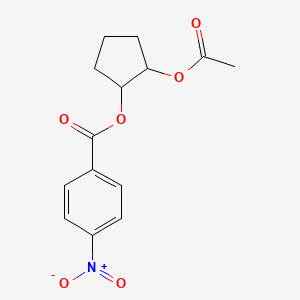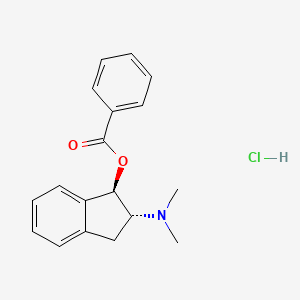![molecular formula C11H8O B14664596 1,6-Methano[10]annulen-11-one CAS No. 36628-80-5](/img/structure/B14664596.png)
1,6-Methano[10]annulen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Methano[10]annulen-11-one, also known as bicyclo[4.4.1]undeca-1,3,5,7,9-pentaen-11-one, is an aromatic hydrocarbon with the chemical formula C₁₁H₈O . This compound is a derivative of 1,6-Methano[10]annulene, where a carbonyl group is introduced at the 11th position. It is known for its unique structural properties and aromaticity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,6-Methano[10]annulen-11-one typically involves multiple steps:
Birch Reduction: The process begins with the Birch reduction of naphthalene to produce isotetralin.
Dichlorocarbene Addition: Dichlorocarbene, prepared in situ from chloroform and potassium tert-butoxide, is added to form a transannular cyclopropane ring.
Reduction: A second reduction step removes the chloride substituents.
Chemical Reactions Analysis
1,6-Methano[10]annulen-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ to form more stable aromatic structures.
Substitution: The compound can undergo substitution reactions where different functional groups replace hydrogen atoms or other substituents.
Common reagents used in these reactions include chloroform, potassium tert-butoxide, and DDQ . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Methano[10]annulen-11-one has several scientific research applications:
Chemistry: It is used in the study of aromaticity and resonance structures due to its unique aromatic properties.
Material Science:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,6-Methano[10]annulen-11-one involves its aromaticity and resonance structures. The compound’s molecular targets and pathways are primarily related to its ability to participate in various chemical reactions, such as oxidation and reduction . Its aromatic nature allows it to interact with other aromatic compounds and influence their chemical behavior.
Comparison with Similar Compounds
1,6-Methano[10]annulen-11-one is similar to other compounds in the annulene family, such as:
1,6-Methano[10]annulene: The parent compound without the carbonyl group.
Cyclodecapentaene: Another annulene with a similar ring structure but without the methano bridge.
1,5-Methano[10]annulene: A related compound with a methano bridge at a different position.
Properties
CAS No. |
36628-80-5 |
|---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
bicyclo[4.4.1]undeca-1,3,5,7,9-pentaen-11-one |
InChI |
InChI=1S/C11H8O/c12-11-9-5-1-2-6-10(11)8-4-3-7-9/h1-8H |
InChI Key |
WUJSPQKZDGCKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC=CC(=C1)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


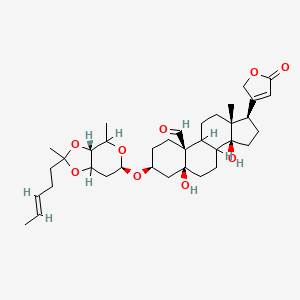
![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
